Product packaging for (2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine(Cat. No.:)

(2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine

Cat. No.: B11905433
M. Wt: 185.31 g/mol
InChI Key: MIWYRODJVLGMCR-UHFFFAOYSA-N
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Description

(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine ( 1211492-18-0) is a high-purity amine compound with the molecular formula C10H23N3 and a molecular weight of 185.31 . This polyamine features a linear diethylenetriamine core structure, where one terminal amine is unsubstituted and the other is incorporated into an azepane (seven-membered ring) heterocycle, making it a valuable intermediate in organic synthesis and medicinal chemistry research . The compound is related to its trihydrochloride salt form (CAS 1803587-31-6), which may be more suitable for certain applications . As a sophisticated amine, it serves as a key building block for the development of more complex molecules, potentially for use in pharmaceutical research, materials science, and as a ligand in catalysis . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications for humans or animals. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H23N3 B11905433 (2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H23N3

Molecular Weight

185.31 g/mol

IUPAC Name

N'-[2-(azepan-1-yl)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C10H23N3/c11-5-6-12-7-10-13-8-3-1-2-4-9-13/h12H,1-11H2

InChI Key

MIWYRODJVLGMCR-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCNCCN

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Aminoethyl 2 Azepan 1 Yl Ethyl Amine and Its Derivatives

Strategic Approaches to Polyamines Bearing Azepane Moieties

The construction of polyamines incorporating an azepane ring system can be achieved through various synthetic routes. These strategies often involve either the pre-formation of the azepane moiety followed by elaboration of the polyamine chain or the formation of the azepane ring from a linear polyamine precursor.

Alkylation and Reductive Amination Pathways for Amine Synthesis

Classical methods for amine synthesis, such as alkylation and reductive amination, are fundamental to the construction of the polyamine backbone of (2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine. These reactions involve the formation of new carbon-nitrogen bonds to extend the polyamine chain.

Direct alkylation of a pre-existing amine with a suitable alkyl halide is a common strategy. For instance, the synthesis of N-ethylethylenediamine can be achieved by reacting ethylenediamine (B42938) with ethyl chloride in the presence of a base. However, a significant challenge in the alkylation of amines is the potential for overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts, as the product amine is often more nucleophilic than the starting amine. Careful control of reaction conditions, such as stoichiometry, temperature, and the use of protecting groups, is often necessary to achieve selective mono-alkylation.

Reductive amination , also known as reductive alkylation, offers a more controlled approach to amine synthesis and is widely used for the preparation of primary, secondary, and tertiary amines. This two-step, one-pot process involves the initial reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A key advantage of this method is the reduced likelihood of overalkylation compared to direct alkylation. The choice of reducing agent is critical for the success of the reaction; mild reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they selectively reduce the imine in the presence of the starting carbonyl compound. More recently, catalytic methods using hydrogen gas and a metal catalyst have been developed, offering a greener alternative.

For the synthesis of this compound, a plausible reductive amination strategy could involve the reaction of a suitably protected (2-aminoethyl)amine derivative with an azepane-containing aldehyde or ketone, followed by reduction. The intramolecular variant of this reaction is also a powerful tool for the synthesis of cyclic amines, including azepanes.

Reaction TypeReactantsReagents and ConditionsProductKey Features
AlkylationEthylenediamine and Ethyl chlorideAlcohol solvent, Sodium alkoxide (acid-binding agent), Autoclave, 40-80°C, 3-6 hoursN-ethylethylenediamineDirect formation of C-N bond; potential for overalkylation.
Reductive AminationAldehyde/Ketone and AmineMild reducing agent (e.g., NaBH3CN, NaBH(OAc)3) or H2/catalyst; neutral or weakly acidic conditionsSubstituted AmineControlled alkylation via an imine intermediate; avoids overalkylation.
Intramolecular Reductive AminationAmino-aldehyde or Amino-ketoneAcid catalyst, Reducing agentCyclic Amine (e.g., Azepane)Forms a cyclic structure in a single step.

Ring-Closing Reactions for Azepane Formation

The formation of the seven-membered azepane ring is a key step in the synthesis of the target molecule and its derivatives. Ring-closing reactions of linear precursors are a common and effective strategy for constructing this cyclic system.

One powerful technique is ring-closing metathesis (RCM) , which has been successfully applied to the synthesis of a variety of heterocyclic compounds, including azepanes. This reaction typically involves an acyclic diene precursor that undergoes cyclization in the presence of a ruthenium-based catalyst, such as the Grubbs or Hoveyda-Grubbs catalysts, to form a cyclic alkene. Subsequent hydrogenation of the double bond yields the saturated azepane ring. The success of RCM depends on factors such as the length and flexibility of the tether connecting the two alkene moieties and the choice of catalyst. This methodology has been used to synthesize trihydroxyazepanes and other functionalized azepane derivatives.

Intramolecular cyclization reactions provide another direct route to the azepane core. For example, a tandem amination/cyclization reaction of functionalized allenynes with primary amines, catalyzed by copper(I), has been developed for the synthesis of functionalized azepines. These can then be reduced to the corresponding azepanes. This approach allows for the construction of the seven-membered ring with the simultaneous introduction of functionality. Another strategy involves the intramolecular reductive amination of a linear amino-aldehyde or amino-ketone, which can lead to the stereoselective formation of highly substituted azepane iminosugars.

Ring-Closing MethodPrecursor TypeKey Reagents/CatalystsIntermediate/ProductAdvantages
Ring-Closing Metathesis (RCM)Acyclic DieneGrubbs or Hoveyda-Grubbs catalysts (Ru-based)Cyclic Alkene (then hydrogenated to Azepane)High functional group tolerance; versatile for various ring sizes.
Tandem Amination/CyclizationFunctionalized Allenyne and Primary AmineCopper(I) catalystFunctionalized Azepine (then reduced to Azepane)Constructs the ring and introduces functionality simultaneously.
Intramolecular Reductive AminationLinear Amino-aldehyde or Amino-ketoneAcid catalyst, Reducing agentAzepaneCan be highly stereoselective; direct formation of the saturated ring.

Ring-Expansion Methodologies for Azepane Derivatives

An alternative and powerful approach to the synthesis of azepanes involves the expansion of smaller, more readily available cyclic precursors, such as pyrrolidines (five-membered rings) and piperidines (six-membered rings). nih.govnih.gov This strategy can provide access to complex and highly substituted azepane scaffolds. orgsyn.orgmanchester.ac.uk

Several classic named reactions are employed for one-carbon ring expansions to form azepanes:

Tiffeneau-Demjanov Rearrangement : This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to induce a ring expansion, forming an enlarged cycloketone. nih.gov In the context of azepane synthesis, a piperidine derivative bearing an aminomethyl group on a carbon adjacent to a hydroxyl group can be rearranged to an azepan-one, which can then be further functionalized or reduced. nih.gov

Schmidt Reaction : The Schmidt reaction provides a method for the insertion of a nitrogen atom into a carbon-carbon bond of a ketone using hydrazoic acid (HN3) in the presence of a strong acid. researchgate.net When applied to a cyclohexanone derivative, this reaction can yield a seven-membered lactam (a cyclic amide), which is a key precursor to azepanes. The regioselectivity of the nitrogen insertion can be influenced by the reaction conditions and the substituents on the ketone. mdpi.com

Beckmann Rearrangement : This reaction involves the acid-catalyzed rearrangement of an oxime to an amide. nih.govnih.gov Similar to the Schmidt reaction, the Beckmann rearrangement of a cyclohexanone oxime leads to the formation of a caprolactam, which can then be reduced to the corresponding azepane. orgsyn.orgnih.gov The migrating group is typically the one that is anti-periplanar to the hydroxyl group of the oxime.

More recently, photochemical dearomative ring-expansion of nitroarenes has emerged as a novel two-step method to prepare complex azepanes. nih.govorgsyn.org This process transforms a six-membered aromatic ring into a seven-membered azepine system, which can then be hydrogenated to the saturated azepane. orgsyn.org Additionally, palladium-catalyzed allylic amine rearrangements have been shown to enable a two-carbon ring expansion of 2-vinyl pyrrolidines and piperidines to their corresponding azepane and azocane counterparts. researchgate.net

Ring-Expansion ReactionStarting MaterialKey ReagentsProduct TypeNotes
Tiffeneau-Demjanov Rearrangement1-Aminomethyl-cycloalkanol (e.g., from piperidine)Nitrous acid (HNO2)Enlarged Cycloketone (e.g., Azepan-one)One-carbon ring expansion. nih.govnih.gov
Schmidt ReactionCyclic Ketone (e.g., Cyclohexanone)Hydrazoic acid (HN3), Strong acidLactam (e.g., Caprolactam)Nitrogen insertion into a C-C bond. researchgate.net
Beckmann RearrangementCyclic Oxime (e.g., Cyclohexanone oxime)Acid catalyst (e.g., H2SO4, PPA)Lactam (e.g., Caprolactam)Rearrangement of an oxime to an amide. orgsyn.orgnih.gov
Photochemical Dearomative Ring ExpansionNitroareneBlue light, Amine, PhosphiteAzepine (then hydrogenated to Azepane)Transforms a six-membered aromatic ring into a seven-membered ring. nih.govorgsyn.org
Palladium-Catalyzed Allylic Amine Rearrangement2-Vinyl pyrrolidine or piperidinePalladium catalystAzepane or AzocaneTwo-carbon ring expansion. researchgate.net

Multicomponent Reaction Strategies (e.g., Ugi Reaction) in Polyamine Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov The Ugi four-component reaction (U-4CR) is a prominent example of an MCR and has proven to be a powerful method for the synthesis of peptide-like structures and, more recently, for the construction of polyamines. nih.govmdpi.com

The classical Ugi reaction involves the condensation of an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.gov A key modification for polyamine synthesis is the N-split Ugi reaction , which utilizes a diamine as the amine component. nih.govmdpi.com This allows for the incorporation of a polyamine backbone into the Ugi product. The resulting bis-amide can then be reduced to the corresponding polyamine. nih.gov

While the direct synthesis of this compound using a pre-formed azepane component in an Ugi reaction has not been explicitly detailed in the reviewed literature, the versatility of the Ugi reaction suggests its potential applicability. A hypothetical approach could involve using an azepane-containing aldehyde or amine as one of the components in the Ugi reaction, followed by reduction and any necessary deprotection steps. The Ugi reaction is particularly advantageous for creating libraries of compounds due to the wide variety of commercially available starting materials for each component.

The synthesis of polyamine conjugates containing heterocyclic systems, including azepines and benzazepines, has been reported, highlighting the utility of conjugating polyamine moieties to pre-formed cyclic structures. nih.gov

Ugi Reaction VariantComponentsInitial ProductFinal Product after ReductionApplication
Classical Ugi ReactionAldehyde/Ketone, Primary Amine, Carboxylic Acid, Isocyanideα-Acylamino AmideSubstituted DiamineGeneral synthesis of peptide-like molecules. nih.gov
N-split Ugi ReactionAldehyde/Ketone, Diamine, Carboxylic Acid, IsocyanideBis-amide with a polyamine backbonePolyamineSynthesis of linear and cyclic polyamines. nih.govmdpi.com

Selective Functionalization and Protection Strategies for Amine Groups

The synthesis of complex polyamines like this compound, which contains primary, secondary, and tertiary amino groups, necessitates the use of protecting groups to achieve regioselectivity in subsequent reactions. The ability to selectively protect and deprotect different amine functionalities is crucial for the controlled construction of the target molecule and its derivatives.

Regioselective Protection and Deprotection in Polyamine Synthesis

The challenge in the synthesis of polyamines lies in differentiating between the multiple nucleophilic nitrogen atoms. Orthogonal protection strategies are often employed, where different protecting groups can be removed under specific conditions without affecting the others. nih.gov This allows for the sequential functionalization of the polyamine chain.

Common amine protecting groups used in polyamine synthesis include:

tert-Butoxycarbonyl (Boc): This group is widely used and is stable to a variety of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid, TFA).

Carboxybenzyl (Cbz or Z): This group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.

9-Fluorenylmethoxycarbonyl (Fmoc): This group is base-labile and is often used in solid-phase peptide synthesis. It can be removed with a mild base like piperidine.

Trifluoroacetyl (TFA): This group can be used to protect primary amines and is typically removed under basic conditions. mdpi.com

Nosyl (Ns): The 2-nitrobenzenesulfonyl group is a robust protecting group that can be removed under mild conditions using a thiol and a base.

The regioselective protection of polyamines often takes advantage of the different steric and electronic environments of the primary and secondary amines. For example, primary amines can be selectively protected in the presence of secondary amines by using reagents that are sensitive to steric hindrance. Conversely, selective deprotection can be achieved by choosing protecting groups with different labilities.

For the synthesis of this compound, a strategy could involve the use of two different protecting groups for the primary and secondary amines of a linear precursor. For instance, the primary amine could be protected with a Boc group, and the secondary amine with a Cbz group. This would allow for the selective deprotection of the Boc group to enable further elaboration at the primary amine, or the removal of the Cbz group to allow for cyclization or other modifications at the secondary amine.

Protecting GroupAbbreviationDeprotection ConditionsKey Features
tert-ButoxycarbonylBocAcidic (e.g., TFA, HCl)Commonly used, stable to many reagents.
CarboxybenzylCbz or ZCatalytic Hydrogenation (H2, Pd/C)Stable to acid and base.
9-FluorenylmethoxycarbonylFmocMild Base (e.g., Piperidine)Base-labile, used in solid-phase synthesis.
TrifluoroacetylTFABasic (e.g., NaOH, NH3)Often used for primary amine protection. mdpi.com
2-NitrobenzenesulfonylNosyl (Ns)Thiol and BaseRobust and can be removed under mild conditions.

Post-Synthetic Modification Techniques for Functionalized Amine Derivatives

Post-synthetic modification (PSM) is a powerful strategy for the chemical functionalization of existing molecular scaffolds, allowing for the introduction of new physical or chemical properties without altering the core structure. mdpi.com This approach is particularly valuable for complex molecules like this compound, which contains a reactive primary amine group that serves as a versatile handle for further chemical elaboration. While extensively developed for modifying amine-functionalized materials such as metal-organic frameworks (MOFs), the underlying chemical reactions are directly applicable to discrete polyamine derivatives. mdpi.comnih.gov The ability to selectively modify the primary amine allows for the synthesis of a diverse library of derivatives from a single precursor.

The reactivity of the primary amine group can be harnessed through a variety of well-established chemical transformations to introduce new functional moieties. These modifications can tailor the molecule's properties for specific applications by altering its steric bulk, electronic character, or binding capabilities.

Key post-synthetic modification techniques include:

Amide Bond Formation: The primary amine can readily react with acyl chlorides or anhydrides to form stable amide linkages. mdpi.com This is one of the most common methods for attaching carboxylic acid-containing groups.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea or thiourea derivatives, respectively. mdpi.com These functional groups are known for their hydrogen-bonding capabilities.

Imine Formation and Reductive Amination: Condensation with aldehydes or ketones results in the formation of an imine (Schiff base), which can be subsequently reduced to a stable secondary amine. mdpi.com This two-step process, known as reductive amination, is a highly effective method for installing alkyl substituents.

Alkylation: Direct reaction with alkyl halides can introduce new alkyl chains, though this method can sometimes lead to over-alkylation, requiring careful control of reaction conditions. A more controlled approach involves reacting the amine with alkyl bromides. mdpi.com

Conversion to Azides for "Click" Chemistry: The amino group can be transformed into an azide group, which can then participate in highly efficient and specific cycloaddition reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry. mdpi.com

These techniques allow for the covalent grafting of a wide array of functionalities, enabling the precise tuning of the final compound's characteristics. The strategic application of PSM is a cornerstone of modern chemical synthesis for creating functional molecules.

Modification TechniqueReagent ClassFunctional Group Formed
AcylationAcyl Chloride / AnhydrideAmide
Isocyanate AdditionIsocyanateUrea
Isothiocyanate AdditionIsothiocyanateThiourea
Reductive AminationAldehyde / Ketone, followed by a reducing agentSecondary Amine
Azide Conversione.g., tert-butyl nitrite and trimethylsilyl azideAzide

Green Chemistry Principles in the Synthesis of Azepane-Containing Polyamines

The synthesis of complex molecules such as azepane-containing polyamines is increasingly guided by the principles of green chemistry, which aim to design chemical processes that minimize environmental impact and reduce the use of hazardous substances. yale.edu The application of these principles is crucial for developing sustainable and efficient synthetic routes, moving away from traditional methods that may involve toxic reagents, substantial waste generation, and high energy consumption. resolvemass.ca

The twelve principles of green chemistry provide a framework for evaluating and improving synthetic methodologies. acs.org Several of these principles are particularly relevant to the synthesis of intricate structures like this compound.

Key Green Chemistry Principles in Practice:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled, thereby minimizing waste. acs.org Modern syntheses of azepane derivatives often employ metal-catalyzed reactions, such as copper(I)-catalyzed tandem amination/cyclization or rhodium(III)-catalyzed intramolecular annulation, to construct the seven-membered ring efficiently. nih.govresearchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as ring-expansion reactions, are preferable. For instance, novel photochemical strategies can convert a six-membered nitroarene framework directly into a seven-membered azepane system, offering high atom economy in just two steps. nih.govmanchester.ac.uk

Design for Energy Efficiency: Chemical processes should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. yale.edu The use of photochemistry, employing visible light (e.g., blue LEDs) as an energy source, allows for complex transformations like dearomative ring expansion to occur at room temperature, representing a significant energy saving over methods requiring high heat. nih.govmanchester.ac.uk

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. acs.org Developing regioselective synthetic methods that can differentiate between the various amine groups in a polyamine precursor without the need for protection-deprotection sequences is a key goal in the green synthesis of asymmetrically substituted polyamines. mdpi.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. Research efforts are focused on developing solvent-free reaction conditions or utilizing environmentally benign solvents like water or bio-derived solvents.

By integrating these principles, chemists can develop more sustainable and responsible methods for synthesizing complex and valuable molecules like azepane-containing polyamines.

Green Chemistry PrincipleApplication in Azepane/Polyamine Synthesis
Catalysis Use of transition metal catalysts (e.g., Cu, Rh) for cyclization and ring formation. nih.govresearchgate.net
Atom Economy Employing addition and ring-expansion reactions that incorporate a high percentage of reactant atoms into the product. nih.gov
Energy Efficiency Photochemical reactions using visible light at ambient temperature instead of high-temperature thermal processes. manchester.ac.uk
Reduce Derivatives Designing regioselective reactions to avoid the use of protecting groups for amine functionalities. mdpi.com
Use of Renewable Feedstocks Exploring bio-based starting materials for the synthesis of polyamine backbones. resolvemass.ca

Coordination Chemistry of 2 Aminoethyl 2 Azepan 1 Yl Ethyl Amine As a Ligand

Ligand Design Principles for Polyamine and Azepane-Based Chelates

The design of effective chelating agents is a cornerstone of coordination chemistry, with applications ranging from catalysis to medicinal chemistry. Polyamines are a particularly versatile class of ligands due to the strong coordinating ability of their nitrogen donor atoms and the stability of the resulting chelate rings.

Key principles in the design of polyamine and azepane-based chelates include:

Chelate Effect: Polydentate ligands, such as (2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine, form more stable complexes than an equivalent number of monodentate ligands. This is due to the chelate effect, a favorable entropic contribution to the thermodynamics of complexation. numberanalytics.com The formation of one complex particle from two (the metal ion and the polydentate ligand) leads to an increase in the number of free molecules in the system, driving the equilibrium towards complex formation.

Ring Size: The stability of a chelate complex is also influenced by the size of the chelate rings formed upon coordination. Generally, five- and six-membered chelate rings are the most stable. In the case of this compound, coordination of the two nitrogen atoms of the ethylenediamine-like fragment to a metal center would form a stable five-membered ring. The involvement of the azepane nitrogen in coordination would lead to the formation of larger and potentially more flexible chelate rings.

Ligand Topology and Steric Hindrance: The three-dimensional structure of the ligand dictates the geometry of the resulting metal complex. The azepane ring in this compound introduces significant steric bulk compared to a simple linear polyamine. This steric hindrance can influence the coordination number of the metal ion and the stereochemistry of the complex.

Complexation with Transition Metal Ions

The presence of three nitrogen donor atoms in this compound makes it a potentially tridentate ligand, capable of forming stable complexes with a variety of transition metal ions.

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or acetonitrile. rdd.edu.iqresearchgate.net The resulting complexes can be characterized by a range of analytical techniques:

Elemental Analysis: To determine the empirical formula of the complex. rdd.edu.iqacs.org

Infrared (IR) Spectroscopy: To identify the coordination of the amine groups to the metal ion, evidenced by shifts in the N-H stretching and bending vibrations.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provide information about the geometry and electronic structure of the metal center.

Magnetic Susceptibility Measurements: To determine the number of unpaired electrons on the metal ion, and thus its spin state. rsc.org

X-ray Crystallography: To provide a definitive three-dimensional structure of the complex, including bond lengths and angles. acs.org

Table 1: Expected Coordination Properties of this compound Complexes

Metal IonExpected GeometryPotential Spin StateNotes
Cr(III)OctahedralHigh-spin (d³)The ligand would likely act as a tridentate donor, with two ligand molecules coordinating to the metal center.
Mn(II)Octahedral or TetrahedralHigh-spin (d⁵)The geometry would depend on the ligand-to-metal ratio and the presence of other coordinating anions.
Fe(II)/Fe(III)OctahedralHigh-spin or Low-spinThe spin state would be sensitive to the ligand field strength. Polyamines can induce spin-pairing in iron complexes. rsc.org
Co(II)Octahedral or TetrahedralHigh-spinCobalt(II) complexes with amine ligands are typically high-spin.
Ni(II)OctahedralHigh-spin (d⁸)Nickel(II) strongly favors octahedral coordination with amine ligands.
Cu(II)Distorted Octahedral or Square PlanarHigh-spin (d⁹)The Jahn-Teller effect often leads to distorted geometries in copper(II) complexes.
Zn(II)Tetrahedral or OctahedralDiamagnetic (d¹⁰)Zinc(II) complexes are typically colorless and diamagnetic.

The coordination chemistry of first-row transition metals with amine ligands is well-established. acs.orgresearchgate.netnih.gov These metals exhibit a range of coordination numbers, with four and six being the most common. acs.org The d-orbital splitting energies for these complexes are often in the visible region of the electromagnetic spectrum, resulting in colored compounds. The magnetic properties of these complexes are also of significant interest, with the possibility of high-spin and low-spin configurations depending on the ligand field strength. rsc.orgnih.gov For a ligand like this compound, it is anticipated that it would form stable, often colored, complexes with first-row transition metals.

Mixed-ligand complexes, where more than one type of ligand is coordinated to the central metal ion, are of great interest as they allow for the fine-tuning of the properties of the complex. acs.org this compound could be used as a primary ligand in conjunction with other ligands, such as halides, pseudohalides (e.g., thiocyanate), or other nitrogen or oxygen donors. The synthesis of such complexes would involve the careful control of stoichiometry and reaction conditions. The resulting mixed-ligand systems could exhibit unique electronic and steric properties compared to their homoleptic counterparts.

The formation of chelate rings is a defining feature of the coordination of this compound. numberanalytics.com The ethylenediamine (B42938) portion of the ligand is expected to form a five-membered chelate ring upon coordination. The coordination of the azepane nitrogen would result in a larger, more flexible seven- or eight-membered chelate ring, depending on the coordination mode.

The presence of the chiral azepane ring introduces stereochemical complexity. wikipedia.org The azepane ring can adopt various conformations, and its coordination to a metal center can lead to the formation of different diastereomers. The stereochemistry of the resulting complex will be influenced by the preferred coordination geometry of the metal ion and the steric interactions between the ligand and any other coordinated species. libretexts.org The study of these stereochemical aspects is crucial for understanding the reactivity and potential applications of these complexes.

Synthesis and Characterization of Metal Complexes

Macrocyclic Derivatives and Their Coordination Potential

While this compound is an acyclic ligand, it can serve as a precursor for the synthesis of macrocyclic derivatives. Macrocyclic ligands are known to form exceptionally stable complexes due to the macrocyclic effect, which is an enhancement of the chelate effect.

The synthesis of a macrocyclic ligand based on this compound could be achieved through a template synthesis. This would involve the reaction of the ligand in the presence of a metal ion, which acts as a template to organize the reacting components, leading to the formation of the macrocyclic ring.

These macrocyclic derivatives would be expected to exhibit enhanced thermodynamic stability and kinetic inertness compared to their acyclic analogues. Their coordination potential would be high, with the ability to encapsulate a range of metal ions within their cavities. The size of the macrocyclic ring and the nature of the donor atoms would determine the selectivity of the ligand for specific metal ions.

Cycloaddition Approaches to Macrocyclic Polyamines

There is no available scientific literature detailing the use of this compound in cycloaddition reactions to form macrocyclic polyamines.

Advanced Functionalization of Macrocyclic Azepane-Containing Ligands

There is no available scientific literature describing the advanced functionalization of macrocyclic ligands derived from this compound.

Advanced Spectroscopic and Analytical Research Methodologies for Characterization of 2 Aminoethyl 2 Azepan 1 Yl Ethyl Amine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Amine Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds, including amine derivatives like (2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. impactfactor.org

In the ¹H NMR spectrum of a typical amine, the chemical shifts of protons attached to or near nitrogen atoms are of particular interest. docbrown.info For this compound, distinct signals would be expected for the protons of the ethylenediamine (B42938) backbone, the azepane ring, and the amino groups. The integration of these signals provides a ratio of the number of protons in each unique environment. docbrown.info Furthermore, the spin-spin coupling patterns, governed by the n+1 rule, reveal the connectivity of adjacent non-equivalent protons, aiding in the assembly of the molecular framework. docbrown.info For instance, the methylene (B1212753) protons adjacent to a CH₂ group would appear as a triplet, while those adjacent to a CH₃ group would be a quartet. docbrown.info

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shift Ranges for this compound

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Azepane Ring Protons1.5 - 2.825 - 60
Ethylenediamine Chain Protons2.5 - 3.035 - 55
Primary Amine (NH₂) Protons0.5 - 5.0-
Secondary Amine (NH) Proton0.5 - 5.0-

Note: The exact chemical shifts can be influenced by the solvent and the presence of metal complexation.

Upon complexation with a metal ion, significant changes in the NMR spectra are anticipated. The coordination of the nitrogen atoms to the metal center alters the electronic environment of the nearby protons and carbons, leading to shifts in their resonance frequencies. This provides crucial evidence for the formation of the complex and can help in determining the coordination mode of the ligand.

Vibrational Spectroscopy (IR, Raman) in Characterizing Ligand-Metal Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for probing the bonding within a molecule and identifying the coordination sites in a metal complex. These two techniques are complementary, as the selection rules governing them differ; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of the molecule. acs.org

For this compound, the IR spectrum would exhibit characteristic bands for N-H and C-N stretching vibrations. Primary aliphatic amines typically show two N-H stretching bands between 3400 and 3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes, while secondary amines exhibit a single band in a similar region. libretexts.org The C-N stretching absorptions for aliphatic amines are found in the 1000 to 1250 cm⁻¹ range. libretexts.org

The formation of a complex with a metal ion through the nitrogen donor atoms of the amine ligand leads to discernible changes in the vibrational spectra. The coordination of the nitrogen lone pair to the metal center typically results in a shift of the N-H stretching frequencies. impactfactor.org More significantly, new vibrational modes corresponding to the metal-ligand bonds (M-N) appear in the far-infrared region of the spectrum. The appearance of these new bands provides direct evidence of complex formation. acs.org

Raman spectroscopy is particularly useful for studying the symmetric vibrations of the ligand and the metal-ligand bonds. acs.org In some cases, the Raman signal of the N-H wagging mode can be sensitive to the amine-metal interaction, showing a significant frequency shift and enhancement upon coordination. researchgate.net By comparing the IR and Raman spectra of the free ligand and its metal complex, the coordination of the amine groups can be confirmed, and insights into the strength of the ligand-metal interaction can be gained.

Table 2: Key Vibrational Frequencies for this compound and its Potential Metal Complexes

Vibrational Mode Free Ligand (cm⁻¹) Metal Complex (cm⁻¹) Significance
N-H Stretch (Primary Amine)3400 - 3500 (two bands) libretexts.orgShifted upon coordinationIndicates involvement of the primary amine in bonding
N-H Stretch (Secondary Amine)~3420 (one band) libretexts.orgShifted upon coordinationIndicates involvement of the secondary amine in bonding
C-N Stretch1000 - 1250 libretexts.orgShifted upon coordinationConfirms perturbation of the amine environment
M-N StretchNot PresentTypically 400 - 600Direct evidence of metal-ligand bond formation

Electronic Absorption (UV-Vis) Spectroscopy for Elucidating Electronic Structures of Complexes

Electronic absorption spectroscopy, or UV-Vis spectroscopy, is employed to investigate the electronic transitions within a molecule or a complex. libretexts.org While simple alkyl amines absorb in the far UV region, making them less informative in typical UV-Vis studies, the formation of transition metal complexes gives rise to characteristic absorption bands in the visible and near-UV regions. libretexts.orgyoutube.com

These absorptions in transition metal complexes primarily arise from two types of electronic transitions: d-d transitions and charge-transfer (CT) transitions. libretexts.org

d-d Transitions: These involve the excitation of an electron from a lower energy d-orbital to a higher energy d-orbital on the metal center. libretexts.org The energy and intensity of these transitions are influenced by the geometry of the complex and the nature of the ligands surrounding the metal ion. For instance, an octahedral complex will have a different d-orbital splitting pattern and thus different d-d transition energies compared to a tetrahedral or square planar complex. bath.ac.uk

Charge-Transfer (CT) Transitions: These transitions involve the movement of an electron between the metal and the ligand. In ligand-to-metal charge transfer (LMCT), an electron moves from a ligand-based orbital to a metal-based orbital. In metal-to-ligand charge transfer (MLCT), the electron transfer occurs in the opposite direction. These transitions are typically much more intense than d-d transitions.

By analyzing the UV-Vis spectrum of a complex of this compound, valuable information about the coordination geometry and the electronic structure of the metal center can be obtained. chimia.ch For example, the number and position of the d-d absorption bands can help in assigning the geometry of the complex. impactfactor.org

Table 3: General UV-Vis Absorption Characteristics for Transition Metal Complexes of Amine Ligands

Type of Transition Typical Wavelength Range (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Information Gained
d-d Transitions400 - 800Low (<100)Coordination geometry, ligand field strength
Charge-Transfer (CT)200 - 500High (>1000)Electronic interaction between metal and ligand
Intra-ligand Transitions< 300VariableElectronic transitions within the ligand itself

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of the synthesized ligand, this compound, and its metal complexes, thereby confirming their composition.

For the free ligand, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. docbrown.info The fragmentation pattern observed in the mass spectrum provides valuable structural information. Aliphatic amines often undergo a characteristic α-cleavage, where the bond between the carbon atom alpha to the nitrogen and an adjacent carbon is broken. libretexts.org This process leads to the formation of a stable, nitrogen-containing cation. The analysis of these fragment ions can help to piece together the structure of the parent molecule. docbrown.info

When analyzing a metal complex, mass spectrometry can confirm the formation of the complex by identifying a peak corresponding to the molecular ion of the entire complex or fragments containing the metal and the ligand. The fragmentation pattern of the complex can reveal how the ligand is bound to the metal and the stability of the metal-ligand bonds.

Table 4: Expected Mass Spectrometric Data for this compound

Species Description Expected m/z
[M]⁺Molecular ion of the free ligand185.31 bldpharm.com
Fragment IonsResulting from α-cleavage and other fragmentation pathwaysDependent on the specific fragmentation pathway
[M+H]⁺Protonated molecular ion (in techniques like ESI)186.32
[M+Metal]⁺Adduct of the ligand and a metal ion185.31 + Atomic mass of the metal

X-ray Diffraction Studies for Solid-State Structural Determination of Amine Ligands and Their Complexes

For this compound, a successful crystal structure determination would confirm the connectivity of the atoms and the conformation of the azepane ring. More importantly, for its metal complexes, X-ray crystallography can unambiguously establish the coordination number and geometry of the metal center, the coordination mode of the tridentate amine ligand, and the precise bond distances between the metal and the nitrogen donor atoms. grafiati.comresearchgate.net This level of detail is crucial for understanding the steric and electronic factors that govern the properties of the complex.

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. nih.gov

Table 5: Information Obtainable from X-ray Diffraction Studies

Parameter Description Significance
Bond LengthsThe distance between the nuclei of two bonded atoms.Provides information on bond order and strength. For complexes, M-N bond lengths indicate the strength of the coordination.
Bond AnglesThe angle between two adjacent bonds.Defines the geometry around a central atom. For complexes, it determines the coordination geometry (e.g., octahedral, tetrahedral).
Torsion AnglesThe dihedral angle between two planes defined by three atoms each.Describes the conformation of the molecule, including the puckering of rings like the azepane ring.
Unit Cell ParametersThe dimensions and angles of the basic repeating unit of the crystal lattice.Characterizes the crystal system and packing of the molecules in the solid state.
Coordination NumberThe number of donor atoms directly bonded to the central metal ion.A fundamental property of the metal complex.

Computational and Theoretical Investigations of 2 Aminoethyl 2 Azepan 1 Yl Ethyl Amine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure of a molecule. DFT methods are used to determine the electron density of a system, from which various properties can be derived. mdpi.com

For (2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine, a DFT study would typically begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of information can be extracted. Key parameters such as bond lengths, bond angles, and dihedral angles define the molecule's three-dimensional shape.

Furthermore, DFT calculations can elucidate the electronic properties that govern the molecule's reactivity. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen atoms of the primary, secondary, and tertiary amine groups would be expected to be regions of negative potential, making them key sites for protonation and coordination with metal ions.

Frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also critical in predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.

Illustrative DFT-Calculated Properties for this compound Note: The following data is hypothetical and serves to illustrate the typical output of DFT calculations for a molecule of this type.

Calculated PropertyHypothetical ValueSignificance
Total Energy (Hartree)-558.7Represents the total electronic and nuclear energy of the molecule at its optimized geometry.
HOMO Energy (eV)-6.2Indicates the energy of the highest occupied molecular orbital, related to the ionization potential.
LUMO Energy (eV)1.5Indicates the energy of the lowest unoccupied molecular orbital, related to the electron affinity.
HOMO-LUMO Gap (eV)7.7A larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment (Debye)2.1Quantifies the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Flexibility

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape of flexible molecules like this compound.

The flexibility of this polyamine is a key determinant of its ability to act as a ligand. The ethyl chains and the seven-membered azepane ring can adopt numerous conformations. MD simulations can reveal the most populated conformational states, the energy barriers between them, and the timescales of conformational changes. nih.gov This information is crucial for understanding how the ligand might adapt its shape to fit into a binding site of a protein or to coordinate with a metal center.

An MD simulation of this compound in a solvent, such as water, would show how the molecule's conformation is influenced by its environment. The simulation would track the trajectories of all atoms in the system, providing a detailed movie of the molecule's movements. Analysis of these trajectories can yield important information, such as the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration to understand the molecule's compactness.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation Note: This table presents hypothetical data that would be derived from an MD simulation to illustrate the conformational dynamics of the molecule.

ParameterHypothetical FindingInterpretation
Radius of Gyration (Å)3.5 ± 0.3Indicates the average compactness of the molecule over the simulation time. The deviation suggests a degree of flexibility.
Principal Conformational Clusters3 major clusters identifiedSuggests the molecule exists in a few preferred shapes in solution.
Solvent Accessible Surface Area (Ų)350 ± 20Represents the surface area of the molecule exposed to the solvent, which is important for interactions.
Intramolecular Hydrogen BondsTransient H-bonds observedIndicates temporary interactions between the amine groups that can influence conformation.

Predicting Binding Affinities and Coordination Geometries via Computational Methods

A primary application of computational chemistry in the study of ligands is the prediction of their binding affinities and coordination geometries with target receptors or metal ions. nih.gov For this compound, which has multiple nitrogen atoms that can act as donors, understanding its coordination behavior is essential.

Computational methods like molecular docking and free energy calculations can be used to predict how this ligand will bind to a biological target, such as a protein or enzyme. nih.gov Docking algorithms would search for the most favorable binding pose of the ligand within the active site of a receptor, scored based on intermolecular interactions like hydrogen bonds and van der Waals forces.

Following docking, more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be employed to calculate the binding free energy, which is directly related to the binding affinity. These calculations often involve extensive MD simulations of both the free ligand and the ligand-receptor complex. capes.gov.br

In the context of coordination chemistry, DFT can be used to model the interaction of this compound with various metal ions. By calculating the energies of different coordination modes, it is possible to predict the most stable geometry of the resulting metal complex. This is critical for the design of new metal-based catalysts or therapeutic agents.

Illustrative Predicted Binding and Coordination Properties Note: The data in this table is hypothetical and illustrates the kind of predictions that can be made using computational methods.

Interaction StudiedComputational MethodHypothetical Prediction
Binding to a model protein active siteMolecular DockingPredicted binding energy of -7.5 kcal/mol, with hydrogen bonds involving the primary and secondary amines.
Coordination with Cu(II) ionDFTA square planar geometry is predicted to be the most stable, with the three nitrogen atoms and a solvent molecule coordinating the metal.
Relative binding affinity to a targetFree Energy CalculationCalculated ΔG of binding is -9.2 kcal/mol, suggesting a strong interaction.

Exploratory Research Applications of 2 Aminoethyl 2 Azepan 1 Yl Ethyl Amine in Advanced Materials and Catalysis

Role as Ligands in Homogeneous and Heterogeneous Catalysis Research

The presence of multiple nitrogen donor atoms with varying steric and electronic environments in (2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine suggests its potential as a versatile ligand in catalysis. The primary and secondary amine groups can coordinate to metal centers, while the tertiary amine within the azepane ring can influence the steric bulk and electronic properties of the resulting metal complex.

The design of catalysts often focuses on tuning the ligand environment around a metal center to optimize activity and selectivity. Polyamines with cyclic components, such as bridged azepanes, have been investigated as organocatalysts. For instance, chiral polyamines based on a 2-azabicycloalkane scaffold, which includes a bridged azepane system, have been applied in enantioselective aldol (B89426) reactions. mdpi.com Although in some cases polyamines themselves were found to be inefficient, the incorporation of the azepane ring was considered potentially beneficial for stereoselectivity due to its rigidity and steric hindrance. mdpi.com

Future research on this compound could explore its use as a ligand for various transition metals (e.g., palladium, rhodium, copper) in reactions such as cross-coupling, hydrogenation, and oxidation. The chelate effect provided by the multiple amine groups could lead to stable and active catalysts. The azepane ring, being a seven-membered ring, offers a distinct conformational flexibility compared to more common five- or six-membered rings, which could translate into unique catalytic properties.

Table 1: Potential Catalytic Applications for this compound-Metal Complexes

Catalytic ReactionPotential Metal CenterRationale
Cross-Coupling ReactionsPalladium, Nickel, CopperPolyamines are known to stabilize these metal centers and influence reactivity.
Hydrogenation/Transfer HydrogenationRuthenium, Iridium, RhodiumThe amine groups can participate in the catalytic cycle through proton transfer.
Oxidation ReactionsIron, Copper, ManganesePolyamines can support various oxidation states of these metals.
PolymerizationTitanium, ZirconiumThe ligand can control the steric and electronic environment around the metal center, influencing polymer properties.

This table is speculative and based on the known catalytic activities of similar polyamine ligands.

Understanding the mechanism of a catalytic reaction is crucial for its optimization. Should this compound prove to be an effective ligand, detailed mechanistic studies would be warranted. Techniques such as in-situ spectroscopy (NMR, IR), kinetic analysis, and computational modeling could elucidate the role of each nitrogen atom in the coordination sphere, the stability of catalytic intermediates, and the pathways of substrate activation and product formation. The conformational dynamics of the azepane ring and its influence on the catalytic pocket would be a particularly interesting aspect to investigate.

Supramolecular Assembly and Host-Guest Chemistry Research

The ability of polyamines to engage in hydrogen bonding and electrostatic interactions makes them excellent building blocks for supramolecular chemistry. The combination of primary, secondary, and tertiary amines in this compound provides multiple points for non-covalent interactions.

The unique three-dimensional structure that could be adopted by this compound makes it a candidate for the design of synthetic receptors for specific guest molecules. The pre-organization of its binding sites, influenced by the azepane ring, could lead to selective recognition of anions, cations, or neutral molecules through a combination of hydrogen bonding, ion-dipole interactions, and van der Waals forces. Research in this area would involve synthesizing the compound and studying its binding properties with various potential guests using techniques like NMR titration and isothermal titration calorimetry.

The self-assembly of molecules into well-defined nanostructures is a cornerstone of bottom-up materials design. The multiple interaction sites on this compound could be exploited to direct its self-assembly into structures like micelles, vesicles, or gels in response to stimuli such as pH or the presence of specific ions. These self-assembled structures could find applications in areas like drug delivery or as templates for the synthesis of nanomaterials.

Advanced Materials Research: Polymeric and Hybrid Systems Incorporating Azepane-Polyamines

The incorporation of functional organic molecules into polymeric or hybrid materials can impart them with novel properties. The primary and secondary amine groups of this compound offer reactive sites for its integration into polymer backbones or for grafting onto material surfaces.

Polymers bearing amine moieties are highly valued for their ability to complex or conjugate with other molecules. The synthesis of polymers with pendant this compound units could be achieved through the polymerization of a suitable monomer derived from the compound. Such polymers could exhibit interesting properties for applications in gene delivery (by complexing with DNA), as flocculants in water treatment, or as corrosion inhibitors.

Hybrid materials, where the organic molecule is integrated with an inorganic scaffold (e.g., silica, metal-organic frameworks), could also be developed. The polyamine could act as a linker or a functionalizing agent, creating materials with tailored porosity, surface chemistry, and catalytic or separation capabilities.

Table 2: Potential Applications of Materials Incorporating this compound

Material TypePotential ApplicationRationale
Functional PolymersGene Delivery, Flocculants, Corrosion InhibitorsThe polyamine functionality can interact with nucleic acids, suspended particles, or metal surfaces.
Hybrid Materials (e.g., modified silica)Adsorbents for heavy metals, Heterogeneous catalystsThe amine groups can chelate metal ions or serve as anchoring sites for catalytic species.
Metal-Organic Frameworks (MOFs)Gas Storage, Separation, CatalysisThe compound could act as a functional ligand to create MOFs with specific properties.

This table presents hypothetical applications based on the known properties of similar functional materials.

Future Directions and Emerging Research Frontiers for 2 Aminoethyl 2 Azepan 1 Yl Ethyl Amine

Development of Novel Synthetic Routes with Enhanced Sustainability

Currently, detailed, peer-reviewed synthetic routes for (2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine with a focus on green chemistry are not extensively documented in publicly available literature. The development of such methods is a critical first step toward making this compound more accessible for research and potential applications. Future research in this area should prioritize:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Renewable Feedstocks: Investigating the possibility of deriving starting materials from renewable biological sources rather than traditional petrochemicals.

Catalytic Methods: Employing catalytic reagents over stoichiometric ones to reduce waste and improve reaction efficiency. This could include exploring enzymatic catalysis for a more environmentally benign approach.

Energy Efficiency: Developing synthetic protocols that operate at lower temperatures and pressures to reduce energy consumption.

Safer Solvents: Focusing on the use of greener solvents, such as water, supercritical fluids, or bio-derived solvents, to replace hazardous organic solvents.

A comparative analysis of potential green synthetic routes is conceptualized in the table below.

Synthetic Approach Potential Advantages Research Challenges
Biocatalytic SynthesisHigh selectivity, mild reaction conditions, reduced byproducts.Enzyme discovery and optimization, substrate specificity.
Flow ChemistryEnhanced safety, improved heat and mass transfer, potential for automation.Initial setup costs, optimization of flow parameters.
Microwave-Assisted SynthesisRapid reaction times, increased yields.Scale-up limitations, potential for localized overheating.

Exploration of New Coordination Modes and Multimetallic Complexes

The structure of this compound, featuring multiple nitrogen donor atoms, suggests its potential as a versatile ligand in coordination chemistry. Future research should systematically investigate its coordination behavior with a wide range of metal ions. Key areas for exploration include:

Coordination with Transition Metals: Studying the formation of complexes with first-row transition metals (e.g., Mn, Fe, Co, Ni, Cu, Zn) to explore their catalytic, magnetic, and electronic properties.

Lanthanide and Actinide Complexes: Investigating the coordination of this ligand with f-block elements to develop new luminescent materials or catalysts for specialized applications.

Multimetallic Complexes: Designing and synthesizing complexes containing multiple metal centers bridged by the this compound ligand. These complexes could exhibit interesting cooperative effects in catalysis or magnetism.

Structural and Spectroscopic Characterization: Thoroughly characterizing new complexes using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, UV-Vis spectroscopy, and mass spectrometry to understand their geometric and electronic structures.

Integration into Advanced Functional Materials and Nanostructures

The unique chemical structure of this compound makes it a promising building block for the creation of advanced functional materials. Research in this domain could focus on:

Metal-Organic Frameworks (MOFs): Using the compound as an organic linker to construct porous MOFs for applications in gas storage, separation, and catalysis.

Polymer Chemistry: Incorporating the amine groups of the compound into polymer backbones to create functional polymers with metal-chelating properties, which could be used for heavy metal remediation or as polymer-supported catalysts.

Surface Modification: Grafting the compound onto the surface of nanoparticles (e.g., gold, silica, iron oxide) to impart new functionalities, such as targeted drug delivery or enhanced catalytic activity.

Self-Assembled Monolayers: Investigating the ability of this compound to form ordered monolayers on various substrates, which could have applications in electronics and sensor technology.

Interdisciplinary Research with Computational Chemistry and Data Science

Computational modeling and data science offer powerful tools to accelerate the discovery and optimization of applications for this compound. An interdisciplinary approach could involve:

Density Functional Theory (DFT) Calculations: Predicting the geometric and electronic structures of the compound and its metal complexes, as well as modeling reaction mechanisms and spectroscopic properties.

Molecular Dynamics (MD) Simulations: Simulating the behavior of the compound in different environments, such as in solution or integrated into materials, to understand its dynamic properties and interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a sufficient number of derivatives are synthesized and tested for a particular application, QSAR models could be developed to predict the activity of new, unsynthesized compounds.

Machine Learning and AI: Utilizing machine learning algorithms to screen for potential applications, predict properties, and optimize synthetic routes based on existing chemical data.

The integration of computational and data-driven approaches will be crucial for efficiently navigating the vast chemical space and unlocking the full potential of this promising but understudied compound.

Q & A

Q. Example Workflow :

Acquire high-resolution mass spectrometry (HRMS) to confirm molecular formula.

Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Cross-reference with crystallographic data (if available) from related polyamine structures .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:
Polyamines are often irritants and hygroscopic. Key protocols include:

  • PPE : Nitrile gloves, chemical-resistant goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Waste Management : Segregate aqueous and organic waste; consult institutional guidelines for amine disposal .
  • Spill Response : Neutralize with dilute acetic acid and adsorb with vermiculite.

Table 2 : Hazard Mitigation Strategies

HazardMitigation
Skin ContactImmediate rinsing (15 min)
InhalationMove to fresh air; monitor for respiratory distress
Environmental ReleaseContain with inert absorbents

Advanced: What strategies optimize ligand design using this amine for metal coordination?

Methodological Answer:
This compound’s branched amine structure allows for tridentate or tetradentate coordination. To optimize metal binding:

  • Denticity Tuning : Introduce steric bulk (e.g., azepane rings) to favor specific coordination geometries.
  • pH-Dependent Studies : Protonation states of amines affect binding; conduct potentiometric titrations to determine pKa values.
  • Case Study : Similar ligands like DNSH-tren (from ) bind Pt(II) by displacing sulfonamide protons. Replace substituents to enhance stability or selectivity .

Q. Example Modification :

  • Replace azepane with smaller pyrrolidine rings to reduce steric hindrance for smaller metal ions (e.g., Cu²⁺).

Basic: How to characterize purity and stability of this compound under varying conditions?

Methodological Answer:

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, ninhydrin staining).
  • Stability Testing :
    • Thermal : Store at 4°C, –20°C, and room temperature; monitor decomposition via NMR over 30 days.
    • pH Stability : Dissolve in buffers (pH 3–10) and track degradation via UV-Vis absorbance changes.
  • Hyroscopicity : Measure weight gain in humid environments (e.g., 80% RH) .

Advanced: How does the amine’s conformation affect its reactivity in catalysis or supramolecular chemistry?

Methodological Answer:
The flexibility of the azepane-ethylamine chain influences catalytic activity:

  • Conformational Analysis : Use X-ray crystallography (as in ) or molecular dynamics simulations to map low-energy conformers.
  • Case Study : In Schiff base complexes, rigidified conformations enhance enantioselectivity in asymmetric catalysis.
  • Steric vs. Electronic Effects : Balance azepane’s bulkiness with electron-donating amino groups to modulate reaction rates .

Table 3 : Conformational Impact on Reactivity

ConformationReactivity Outcome
Extended ChainHigher metal-binding affinity
Folded (azepane ring)Steric shielding of active sites

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.